molecular formula C26H28N4O6S B3002456 Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114621-12-3

Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B3002456
CAS No.: 1114621-12-3
M. Wt: 524.59
InChI Key: DGUDSDAOQKBKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic molecule featuring a tetrahydroquinazoline core, a piperazine-4-oxobutyl chain, and a benzo[d][1,3]dioxole (methylenedioxy) substituent.

Properties

IUPAC Name

methyl 3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6S/c1-34-25(33)18-5-6-19-20(14-18)27-26(37)30(24(19)32)8-2-3-23(31)29-11-9-28(10-12-29)15-17-4-7-21-22(13-17)36-16-35-21/h4-7,13-14H,2-3,8-12,15-16H2,1H3,(H,27,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUDSDAOQKBKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores that suggest a range of biological activities, particularly in oncology and neuropharmacology.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Piperazine ring : Often associated with psychoactive effects and used in drug design for central nervous system disorders.
  • Tetrahydroquinazoline structure : Linked to various pharmacological effects including anti-cancer properties.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds featuring the benzo[d][1,3]dioxole and tetrahydroquinazoline structures. The following sections summarize the findings related to the anticancer and neuropharmacological activities of this compound.

Anticancer Activity

Research has indicated that compounds with the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • A study reported that derivatives of benzo[d][1,3]dioxole demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin across various cancer cell lines (HepG2, HCT116, MCF7) .
CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound XHepG22.38
Compound XHCT1161.54
Compound XMCF74.52

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in reducing tumor proliferation.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Study on Anticancer Efficacy : A research article published in Journal of Medicinal Chemistry reported a series of benzo[d][1,3]dioxole derivatives with notable cytotoxicity against multiple cancer cell lines. The study concluded that modifications to the piperazine moiety significantly enhanced activity .
  • Neuropharmacological Assessment : Another study investigated piperazine derivatives for their ability to alleviate symptoms of anxiety and depression in animal models. The results indicated a dose-dependent response with significant behavioral improvements observed at certain concentrations .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines several pharmacophores, including a piperazine ring and a quinazoline derivative. The presence of the benzo[d][1,3]dioxole moiety may enhance its interaction with biological targets due to its ability to form hydrogen bonds and engage in π–π stacking interactions. Understanding these structural characteristics is crucial for elucidating its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and quinazoline scaffolds have been shown to inhibit the growth of various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of critical enzymes such as MurB, which is essential for peptidoglycan biosynthesis in bacteria .

Compound Target Activity Reference
Methyl 3-(...)MurBInhibitor
Similar derivativesVarious bacteriaAntimicrobial

Anticancer Potential

The quinazoline derivatives are well-known for their anticancer properties. They have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. The incorporation of the benzo[d][1,3]dioxole moiety may enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

Neuropharmacological Effects

Piperazine-containing compounds are often investigated for their neuropharmacological effects. They can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine pathways. This makes them candidates for treating mood disorders .

Case Study 1: Antimicrobial Screening

In a study evaluating various piperazine derivatives, one analog demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Case Study 2: Anticancer Activity

A series of quinazoline derivatives were synthesized and tested against human cancer cell lines. One derivative showed IC50 values in the low micromolar range, indicating strong anticancer activity. The study suggested that modifications to the piperazine ring could further enhance efficacy .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison with Analogs
Compound Name / Feature Core Structure Key Substituents Notable Functional Groups Reference
Target Compound Tetrahydroquinazoline 4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl-4-oxobutyl, methyl ester at C7 Thioxo, carbonyl, methylenedioxy -
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Quinoline Benzyloxycarbonyl-piperazine, cyclopropyl, fluoro Carboxylic acid, fluoro, carbonyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine 4-Nitrophenyl, phenethyl, cyano, diethyl esters Nitro, cyano, ester
Gefitinib (EGFR inhibitor) Quinazoline Anilino, morpholino, chloro Chloro, morpholine

Key Observations :

  • The methylenedioxy group (benzo[d][1,3]dioxole) is a hallmark of bioactive natural products (e.g., safrole, myristicin), suggesting enhanced membrane permeability compared to nitro or cyano substituents in .
  • The thioxo group at C2 may increase hydrogen-bonding capacity relative to oxo analogs, as seen in thiouracil derivatives .

Physicochemical Properties

Table 2: Hypothetical Property Comparison
Property Target Compound Compound Compound
Molecular Weight ~600 g/mol (estimated) 542.5 g/mol 651.7 g/mol
Solubility Moderate (ester and piperazine enhance aqueous solubility) Low (carboxylic acid may require salt formation) Low (nitro and cyano reduce solubility)
LogP (lipophilicity) ~3.5 (piperazine and ester balance) ~2.8 (carboxylic acid lowers LogP) ~4.1 (nitro/cyano increase LogP)

Analysis :

  • The piperazine-4-oxobutyl chain in the target compound likely improves solubility compared to purely aromatic systems (e.g., ) .
  • The methyl ester at C7 may enhance cell permeability relative to carboxylic acid derivatives () but could necessitate metabolic activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically required, starting with the preparation of the benzodioxolylmethyl-piperazine intermediate via alkylation of piperazine derivatives (e.g., using 4-(benzodioxol-5-ylmethyl)piperazine) . The tetrahydroquinazoline-thioxo core can be synthesized through cyclocondensation of thiourea derivatives with ketones, followed by coupling to the piperazine-oxobutyl moiety. Purity optimization involves HPLC purification (≥98% purity, as in ) and recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodology : Use a combination of 1H/13C NMR to verify the benzodioxole methylene protons (δ 4.8–5.2 ppm) and the thioxo group (δ 160–165 ppm in 13C). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (expected m/z ~600–650 Da based on ). FTIR can validate the carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functionalities .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology : The compound is hygroscopic and prone to hydrolysis due to the thioxo group. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or DMF. Stability studies (e.g., via accelerated degradation at 40°C/75% RH for 14 days) should monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for the piperazine-oxobutyl moiety?

  • Methodology : Replace the benzodioxol-5-ylmethyl group with other arylalkyl substituents (e.g., 4-fluorobenzyl or 3,5-dimethoxybenzyl) via reductive amination. Evaluate changes in bioactivity (e.g., enzyme inhibition) using dose-response assays (IC50 values) and compare with computational docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What analytical strategies resolve contradictions in bioactivity data across different assay formats?

  • Methodology : If in vitro enzyme inhibition (e.g., IC50 = 50 nM) conflicts with cellular activity (e.g., EC50 = 1 µM), assess membrane permeability via PAMPA assays and metabolic stability in liver microsomes. Use LC-MS/MS to quantify intracellular compound levels and adjust for protein binding (e.g., equilibrium dialysis) .

Q. How can catalytic methods improve the efficiency of the tetrahydroquinazoline-thioxo core synthesis?

  • Methodology : Investigate Pd-catalyzed C–N coupling for constructing the tetrahydroquinazoline ring (e.g., Buchwald-Hartwig amination) or thiourea cyclization using iodine/DMSO as a mild oxidant. Compare yields and selectivity with traditional thermal methods (e.g., 80°C, 12 hrs) .

Q. What in silico tools predict metabolic liabilities of the benzodioxole and thioxo groups?

  • Methodology : Use ADMET Predictor or SwissADME to identify susceptible sites (e.g., oxidative cleavage of benzodioxole to catechol). Validate predictions with in vitro CYP450 inhibition assays (e.g., CYP3A4/2D6) and metabolite profiling using hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.